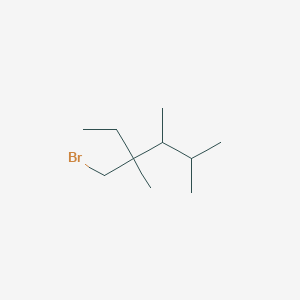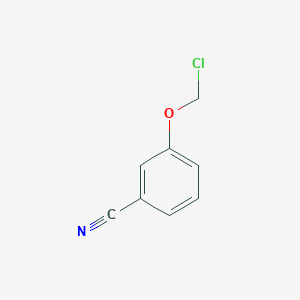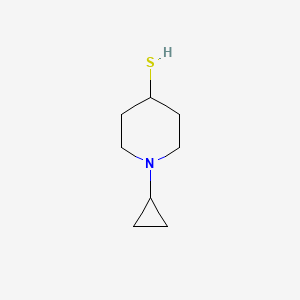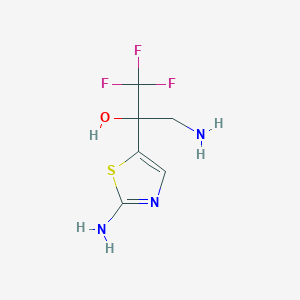
4-(Bromomethyl)-2,3,4-trimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2,3,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated derivative of trimethylhexane, characterized by the presence of a bromomethyl group attached to the fourth carbon of the hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,4-trimethylhexane typically involves the bromination of 2,3,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the methyl group due to the stability of the resulting radical intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of photochemical bromination, where ultraviolet light is used to initiate the radical reaction, can also be employed for large-scale production. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or ammonia (NH3) in ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
科学研究应用
4-(Bromomethyl)-2,3,4-trimethylhexane has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials. The bromine atom can be used for further functionalization, leading to materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(Bromomethyl)-2,3,4-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2,3,4-trimethylhexane: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
4-(Iodomethyl)-2,3,4-trimethylhexane: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
2,3,4-Trimethylhexane: The parent hydrocarbon without the bromomethyl group. It is less reactive and does not undergo the same types of substitution or elimination reactions.
Uniqueness
4-(Bromomethyl)-2,3,4-trimethylhexane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a wide range of derivatives and complex molecules.
属性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2,3,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |
InChI 键 |
OKWUNCYYCXZARO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CBr)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)





![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)


![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)


